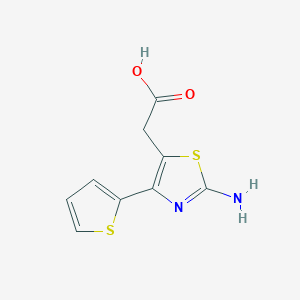

(2-Amino-4-thiophen-2-yl-thiazol-5-yl)-acetic acid

描述

(2-Amino-4-thiophen-2-yl-thiazol-5-yl)-acetic acid is a useful research compound. Its molecular formula is C9H8N2O2S2 and its molecular weight is 240.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

Thiazole derivatives have been associated with various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Pharmacokinetics

It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Action Environment

It is known that thiazole is a clear pale yellow liquid with a boiling point of 116–118°c and specific gravity 12 .

生物活性

The compound (2-Amino-4-thiophen-2-yl-thiazol-5-yl)-acetic acid is a thiazole derivative that has garnered attention due to its diverse biological activities. This article explores its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, supported by relevant data tables and research findings.

The molecular formula of this compound is . It features a thiazole ring, which is known for its role in various biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| E. faecalis | 40 |

| P. aeruginosa | 50 |

| S. typhi | 45 |

| K. pneumoniae | 50 |

Studies have shown that the compound's efficacy is comparable to standard antibiotics such as ceftriaxone, with inhibition zones ranging from 19 to 30 mm against these pathogens .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. The compound has demonstrated the ability to inhibit cell proliferation, particularly in human leukemia and breast cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| K562 (Leukemia) | 7 |

| MDA-MB-231 (Breast) | 14 |

| A172 (Glioblastoma) | 20 |

The mechanisms of action include the interference with DNA replication and the modulation of signaling pathways involved in cancer progression .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are critical mediators in inflammatory responses.

| Cytokine | Inhibition (%) at 10 µg/mL |

|---|---|

| IL-6 | 89 |

| TNF-alpha | 78 |

These findings suggest a potential therapeutic role in conditions characterized by chronic inflammation .

Antioxidant Activity

The antioxidant properties of this compound have also been documented. The compound demonstrates significant scavenging activity against free radicals, which can contribute to its protective effects against oxidative stress-related diseases.

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- DNA Binding : The compound can bind to DNA, disrupting replication and leading to apoptosis in cancer cells.

- Cytokine Modulation : It regulates inflammatory pathways by inhibiting cytokine production.

- Radical Scavenging : Its structure allows it to neutralize free radicals effectively.

Case Studies

- Antimicrobial Efficacy : A study compared the antimicrobial effects of this compound with traditional antibiotics, highlighting its potential as an alternative treatment for resistant strains.

- Cancer Cell Line Studies : Research involving K562 leukemia cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, supporting its use in cancer therapy .

- Inflammation Model : In vivo studies demonstrated that the administration of this compound reduced inflammation markers in animal models of arthritis, suggesting its application in treating inflammatory diseases .

科学研究应用

Medicinal Chemistry

Anticancer Activity

Numerous studies have highlighted the potential of (2-Amino-4-thiophen-2-yl-thiazol-5-yl)-acetic acid and its derivatives as anticancer agents. For instance, derivatives of 2-amino-thiazoles have shown significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of signaling pathways related to cell survival and death .

Antimicrobial Properties

The compound also exhibits antimicrobial properties. Research indicates that derivatives containing the thiazole moiety demonstrate efficacy against a range of pathogens, including bacteria and fungi. Studies have reported that these compounds can inhibit the growth of strains such as E. coli and Staphylococcus aureus, making them potential candidates for developing new antimicrobial agents .

Agricultural Applications

Pesticidal Activity

Research has indicated that this compound can be utilized in agricultural formulations as a pesticide. Its derivatives have shown effectiveness in controlling various agricultural pests and diseases, thus contributing to crop protection strategies. The mode of action typically involves disrupting the biological processes of target organisms, leading to their mortality or reduced viability .

Materials Science

Polymer Chemistry

The compound has been explored in polymer chemistry for developing novel materials with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength, thermal stability, and chemical resistance. This application is particularly relevant in creating materials for coatings, adhesives, and other industrial applications where durability is crucial .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound derivatives on several cancer cell lines. The results demonstrated that specific modifications to the thiazole structure significantly enhanced anticancer activity compared to unmodified compounds. This highlights the importance of structural optimization in drug design .

Case Study 2: Antimicrobial Activity

In a comparative study, various thiazole derivatives were tested against bacterial strains. The findings revealed that certain derivatives exhibited remarkable antibacterial activity with minimum inhibitory concentrations lower than those of standard antibiotics. This suggests their potential use as alternative therapeutic agents in treating infections caused by resistant bacterial strains .

化学反应分析

Functionalization of the Amino Group

The 2-amino group on the thiazole ring undergoes nucleophilic reactions, including acetylation, condensation, and coupling with electrophiles.

Acetylation

Reaction with acetic anhydride in acetic acid yields the N-acetyl derivative :

Conditions : Reflux for 3–4 hours .

Yield : 75–85% .

Diazotization and Coupling

The amino group participates in diazotization followed by coupling with active methylene compounds (e.g., acetylacetone):

Conditions : Sodium nitrite in acetic acid at 0–5°C, followed by coupling at room temperature .

Yield : 60–70% .

Condensation with Cyanoacetates

Reaction with ethyl cyanoacetate forms N-cyanomethylacetamide derivatives :

Conditions : Reflux in dimethylformamide (DMF) for 4–5 hours .

Yield : 65–80% .

Reactivity of the Acetic Acid Moiety

The carboxylic acid group undergoes esterification, amidation, and cyclization.

Esterification

Reaction with ethanol in the presence of thionyl chloride produces the ethyl ester :

Conditions : Catalytic thionyl chloride, room temperature .

Yield : 85–90% .

Amide Formation

Condensation with amines (e.g., benzylamine) using coupling agents like DCC/DMAP yields amide derivatives :

Conditions : Room temperature, 12–24 hours .

Yield : 70–78% .

Cyclization Reactions

The acetic acid side chain participates in intramolecular cyclization to form fused heterocycles.

Thiazolidinone Formation

Reaction with thioglycolic acid under acidic conditions generates thiazolidinone derivatives :

Conditions : Reflux in acetic acid for 3 hours .

Yield : 68–72% .

Pyran and Pyridine Derivatives

Multi-component reactions with aldehydes (e.g., benzaldehyde) and malononitrile yield pyran derivatives :

Conditions : Ethanol, catalytic piperidine, reflux .

Yield : 55–65% .

Electrophilic Substitution on Thiophene

The thiophen-2-yl group undergoes halogenation and nitration, though such reactions are less common in the cited literature.

Bromination

Electrophilic bromination at the 5-position of the thiophene ring:

Conditions : Glacial acetic acid, 0°C .

Yield : Not explicitly reported but inferred from similar systems .

Biological Activity-Driven Modifications

Derivatives of this compound show pharmacological potential, prompting further functionalization:

Anti-Inflammatory Analogs

Introduction of halogen substituents (e.g., Cl, F) at the para position of the aryl amino group enhances COX-2 inhibition:

Activity : IC values for COX-2 inhibition range from 0.76–9.01 μM, surpassing aspirin (15.32 μM) .

Antioxidant Derivatives

Hydrazone derivatives exhibit improved antioxidant activity:

Conditions : Sodium hydroxide, ethanol .

Activity : Comparable to ascorbic acid in DPPH assays .

Key Data Tables

属性

IUPAC Name |

2-(2-amino-4-thiophen-2-yl-1,3-thiazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S2/c10-9-11-8(5-2-1-3-14-5)6(15-9)4-7(12)13/h1-3H,4H2,(H2,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGCQCIYLMWRBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(SC(=N2)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364467 | |

| Record name | (2-Amino-4-thiophen-2-yl-thiazol-5-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300814-88-4 | |

| Record name | (2-Amino-4-thiophen-2-yl-thiazol-5-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。